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Disclaimer: Publicly available, peer-reviewed pharmacological data for 2C-iP (4-Isopropyl-2,5-

dimethoxyphenethylamine) is exceptionally limited. The physiological and toxicological

properties of this specific compound have not been formally investigated in detail[1]. Therefore,

this document provides an inferred pharmacological profile based on the well-characterized

properties of the broader 2C family of psychedelic phenethylamines, such as 2C-B, 2C-I, 2C-C,

2C-P, and the 2C-T subclass. All data presented for specific analogues should be considered

illustrative of the probable, but not confirmed, properties of 2C-iP.

Introduction
2C-iP, or 4-Isopropyl-2,5-dimethoxyphenethylamine, is a psychedelic compound belonging to

the 2C series of phenethylamines[2][3][4]. First synthesized by Alexander Shulgin, this family of

compounds is characterized by methoxy groups at the 2 and 5 positions of the benzene ring

and various lipophilic substituents at the 4 position[2]. The 4-position substituent is a key

determinant of a compound's potency and duration of action[2]. Like other members of the 2C

family, the psychoactive effects of 2C-iP are presumed to be mediated primarily through

interaction with the serotonergic system, particularly the 5-HT₂ subclass of receptors[2]. Human

anecdotal reports suggest an oral dose of 8-25 mg and a duration of 8-12 hours[2].

Pharmacodynamics (Inferred)
The primary mechanism of action for 2C-x compounds is agonism at serotonin 5-HT₂

receptors[2]. Their psychedelic effects are specifically attributed to partial agonism at the 5-

HT₂ₐ receptor subtype[2].
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Based on data from related 2C compounds, 2C-iP is expected to be a potent ligand for the 5-

HT₂ₐ and 5-HT₂c receptors, with a lower affinity for the 5-HT₁ₐ receptor[2]. Most 2C drugs

exhibit a 5- to 15-fold higher affinity for the 5-HT₂ₐ receptor over the 5-HT₂c receptor[2]. Unlike

many other phenethylamine-based psychoactive substances, 2C compounds are generally

inactive as monoamine releasing agents and have negligible affinity for the dopamine,

serotonin, or norepinephrine transporters[2][5].

Table 1: Inferred Receptor Binding Affinities (Kᵢ, nM) of 2C-iP Based on Related Analogues

Compo
und

5-HT₂ₐ 5-HT₂c 5-HT₁ₐ SERT DAT NET
Referen
ce

2C-iP
Unknow

n

Unknow

n

Unknow

n

Unknow

n

Unknow

n

Unknow

n

2C-T-2 22 nM 100 nM 1500 nM
>10,000

nM

>10,000

nM

>10,000

nM
[3]

2C-T-4 1 nM 40 nM 150 nM
>4,000

nM

>4,000

nM

>4,000

nM
[3]

2C-T-7 6 nM 59 nM 1500 nM
>10,000

nM

>10,000

nM

>10,000

nM
[3]

2C-I 16 nM (h) - -
>10,000

nM

>10,000

nM

>10,000

nM
[6]

| 2C-B | 1.2 nM (EC₅₀) | 0.63 nM (EC₅₀) | - | >10,000 nM | >10,000 nM | >10,000 nM |[7] |

Note: Data for 2C-B are functional potencies (EC₅₀), not binding affinities (Kᵢ). Data for 2C-I

transporter affinity is from Eshleman et al., 2013 as cited in[6].

2C compounds are classified as partial agonists at the 5-HT₂ₐ and 5-HT₂B receptors[3][4]. This

partial agonism is believed to be responsible for their psychedelic effects, distinguishing them

from full agonists. The activation of the Gq/G₁₁ signaling pathway is the primary downstream

consequence of 5-HT₂ₐ receptor binding.

Table 2: Inferred Functional Activity (EC₅₀, nM) of 2C-iP Based on Related Analogues
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Compound 5-HT₂ₐ Activation 5-HT₂B Activation Reference

2C-iP Unknown Unknown

2C-T-2 10 nM 44 nM [3]

2C-T-4 1 nM 50 nM [3]

2C-T-7 53 nM 370 nM [3]

| 2C-B | 1.2 nM | 13 nM |[7] |

Activation of the 5-HT₂ₐ receptor, a Gq/G₁₁-coupled GPCR, initiates a well-defined intracellular

signaling cascade. This pathway is central to the pharmacological effects of all serotonergic

psychedelics, including presumably 2C-iP.
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Figure 1: Inferred 5-HT₂ₐ Receptor Gq Signaling Pathway for 2C-iP.

In Vivo Pharmacology (Inferred)
Animal models provide behavioral proxies for assessing the psychedelic potential of novel

compounds. For the 2C class, the head-twitch response (HTR) and drug discrimination

paradigms are the most relevant.

Head-Twitch Response (HTR): The HTR in rodents is a reliable behavioral marker for 5-HT₂ₐ

receptor activation and is considered a proxy for hallucinogenic potential in humans. Studies

have shown that 2C-I induces a dose-dependent HTR in mice, an effect that is completely
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blocked by the selective 5-HT₂ₐ antagonist M100,907[2]. It is highly probable that 2C-iP
would also induce this response.

Drug Discrimination: In this paradigm, animals are trained to recognize the subjective effects

of a specific drug. Other psychoactive compounds are then tested to see if they "substitute"

for the training drug, indicating a shared mechanism of action. Various 2C compounds have

been shown to fully substitute for the discriminative stimulus effects of known psychedelics

like DOM (2,5-dimethoxy-4-methylamphetamine) and LSD[8][9].

Abuse Potential and Neurotoxicity: Studies on 2C-C and 2C-P indicate that these

compounds can have abuse potential, as demonstrated by conditioned place preference and

self-administration behaviors in rodents[8]. At high doses, these compounds were also

shown to induce neuroinflammation, evidenced by microglial activation in the striatum[8].

Pharmacokinetics (Inferred)
The metabolism of 2C drugs is primarily carried out by monoamine oxidase (MAO) enzymes,

specifically MAO-A and MAO-B[2][5]. Cytochrome P450 enzymes appear to play a minor role.

This metabolic pathway implies a significant potential for drug-drug interactions. Co-

administration of 2C compounds with Monoamine Oxidase Inhibitors (MAOIs) can lead to

dramatically increased bioavailability and duration of effect, heightening the risk of toxicity and

overdose[5].

Appendix: Generalized Experimental Protocols
The following protocols are generalized methodologies based on standard practices in

pharmacology for characterizing compounds like 2C-iP.

This assay quantifies the affinity of a test ligand (e.g., 2C-iP) for a specific receptor by

measuring its ability to displace a radiolabeled ligand.

Methodology:

Cell Culture & Membrane Preparation: HEK293 cells stably expressing the human receptor

of interest (e.g., 5-HT₂ₐ) are cultured and harvested. The cells are lysed, and the cell

membranes containing the receptors are isolated via centrifugation and stored at -80°C.
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Assay Setup: In a 96-well plate, membrane homogenates are incubated with a fixed

concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).

Competition Binding: A range of concentrations of the unlabeled test compound (2C-iP) is

added to the wells.

Incubation: The plates are incubated to allow the binding to reach equilibrium.

Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat, which

traps the receptor-bound radioligand. Unbound radioligand is washed away.

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid

scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition

curve. The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand

binding) is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the

Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the

radioligand and Kₔ is its dissociation constant.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b593377?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Data Analysis

Culture cells expressing
target receptor (e.g., 5-HT2A)

Harvest cells and prepare
membrane homogenates

Incubate membranes with
Radioligand + varying [2C-iP]

Rapidly filter to separate
bound from free radioligand

Measure radioactivity
on filters via scintillation

Plot % Inhibition vs. [2C-iP]

Calculate IC50 via
non-linear regression

Calculate Ki using
Cheng-Prusoff equation

Click to download full resolution via product page

Figure 2: Generalized workflow for a radioligand binding assay.
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This assay measures the functional potency (EC₅₀) and efficacy of a compound at a Gq-

coupled receptor by quantifying the accumulation of a downstream second messenger, inositol

monophosphate (IP₁).

Methodology:

Cell Culture: HEK293 cells expressing the receptor of interest (e.g., 5-HT₂ₐ) are seeded in

96-well plates.

Labeling: Cells are incubated overnight with myo-[³H]inositol, which is incorporated into the

cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).

Stimulation: The labeling medium is removed, and cells are pre-incubated with a buffer

containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates. A

range of concentrations of the test agonist (2C-iP) is then added.

Incubation: The cells are incubated to allow for receptor activation and subsequent

accumulation of [³H]IPs.

Lysis and Extraction: The reaction is stopped by adding a lysis buffer (e.g., formic acid). The

cell lysates containing the accumulated [³H]IPs are collected.

Purification: The [³H]IPs are separated from the free [³H]inositol using anion exchange

chromatography columns.

Scintillation Counting: The amount of eluted [³H]IPs is quantified using a liquid scintillation

counter.

Data Analysis: The data are plotted as radioactivity (counts per minute) versus log[agonist

concentration] and fitted to a sigmoidal dose-response curve to determine the EC₅₀

(potency) and Eₘₐₓ (efficacy) relative to a reference full agonist like serotonin.
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Figure 3: Generalized workflow for an inositol phosphate accumulation assay.
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This in vivo assay measures the frequency of a specific head movement in mice or rats, which

is a behavioral proxy for 5-HT₂ₐ receptor-mediated psychedelic effects.

Methodology:

Animal Acclimation: Male C57BL/6J mice are housed and allowed to acclimate to the facility

and testing room conditions.

Drug Administration: Animals are divided into groups and administered various doses of the

test compound (e.g., 2C-iP) or vehicle control, typically via subcutaneous (SC) or

intraperitoneal (IP) injection. For antagonist studies, a compound like M100,907 would be

administered prior to the agonist.

Observation Period: Immediately after injection, mice are placed individually into observation

chambers (e.g., clear polycarbonate cages).

Behavioral Scoring: The number of head twitches is counted by a trained observer (blinded

to the treatment condition) over a set period of time (e.g., 30-60 minutes). A head twitch is

defined as a rapid, spasmodic rotational movement of the head. Alternatively, an automated

system using a head-mounted magnet and a magnetometer coil can be used for objective

quantification[2].

Data Analysis: The total number of head twitches per group is averaged. The data are

analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if

there is a significant effect of the drug dose compared to the vehicle control. A dose-

response curve can be generated to determine the ED₅₀ for inducing the HTR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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